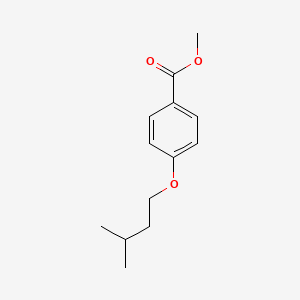

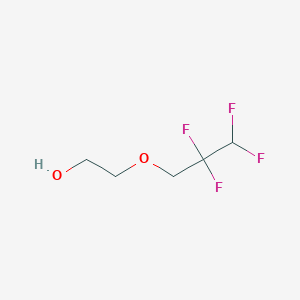

2-(2,2,3,3-Tetrafluoropropoxy)ethanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. In the first paper, a zwitterionic tetrafluoro[2-(pyrrolidinio)ethyl]silicate compound was synthesized by reacting trimethoxy(2-pyrrolidinoethyl)silane with hydrogen fluoride in an ethanol/hydrofluoric acid mixture at 0°C . This process highlights the use of hydrogen fluoride and low temperatures in the synthesis of fluorinated compounds, which could be relevant for the synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)ethanol.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by strong electronegativity due to the presence of fluorine atoms. In the first paper, the molecular structure of the synthesized compound was analyzed using single-crystal X-ray diffraction and solution-state NMR studies . These techniques are crucial for determining the arrangement of atoms within a molecule and could be applied to analyze the structure of 2-(2,2,3,3-Tetrafluoropropoxy)ethanol.

Chemical Reactions Analysis

The reactivity of fluorinated alcohols in different environments can provide insights into their potential chemical reactions. The second paper discusses the hydrogen bond network in the aqueous mixture of 2,2,2-trifluoroethanol and ethanol . It was found that the -CF3 group changes the orientation and hydrogen-bonding site of water molecules, which could be relevant for understanding the reactivity of 2-(2,2,3,3-Tetrafluoropropoxy)ethanol in various solvents.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their molecular structure and the presence of fluorine atoms. The third paper describes the coordination chemistry of a cyclic trimeric perfluoro-o-phenylenemercury compound with ethanol . The study of such complexes can shed light on the coordination behavior and physical properties of fluorinated alcohols, including 2-(2,2,3,3-Tetrafluoropropoxy)ethanol.

Applications De Recherche Scientifique

Synthesis and Catalysis

Research in the field of synthesis and catalysis has explored the applications of 2-(2,2,3,3-Tetrafluoropropoxy)ethanol. For instance, a study by Kita et al. (2006) focused on the Lewis acid-promoted rearrangement of 2,2,3,3-tetrasubstituted 2,3-epoxy alcohols. They discovered that the reaction, when catalyzed by SnCl4, can selectively yield different carbonyl compounds from a single 2,3-epoxy alcohol by altering the protecting group of the alcohol. This process demonstrates the potential for creating various quaternary carbon centers from a single compound in optically active forms (Kita et al., 2006).

Solvent Extraction and Nuclear Waste Treatment

The compound has also been investigated in the context of solvent extraction and nuclear waste treatment. Bonnesen et al. (2003) explored novel alkylphenoxy fluorinated alcohols for their effectiveness as modifiers in solvents containing calix[4]arene-bis-(tert-octylbenzo)-crown-6 for cesium extraction from alkaline nitrate media. They found that replacing the tetrafluoroethoxy group with a 2,2,3,3-tetrafluoropropoxy group led to modifiers with the required alkaline stability for solvent extraction processes. This research is significant for advancing methods in the removal of cesium from high-level nuclear waste (Bonnesen et al., 2003).

Energy and Fuel Cell Research

In the field of energy and fuel cell research, the applications of this compound have been explored. Soares et al. (2016) investigated ethanol electrooxidation on catalysts synthesized by Pechini and microwave-assisted polyol methods, which included Pt/C, PtRh/C, Pt-SnO2/C, and PtRh-SnO2/C. They assessed these catalysts for their performance in a direct ethanol fuel cell (DEFC). The study showed that the presence of SnO2 enhances the ability of Pt to catalyze ethanol electrooxidation, indicating the compound's potential in improving fuel cell efficiency (Soares et al., 2016).

Environmental Applications

Environmental applications of 2-(2,2,3,3-Tetrafluoropropoxy)ethanol have also been a subject of study. Guo et al. (2021) prepared superamphiphobic fluorinated silica (F-SiO2) sol with a core-shell structure using a sol-gel method. This material showed excellent water-repellency and anti-corrosion properties, making it suitable for anti-fouling, self-cleaning, and anti-corrosion applications. This research is important for developing materials with enhanced protective properties in various environmental contexts (Guo et al., 2021).

Safety And Hazards

“2-(2,2,3,3-Tetrafluoropropoxy)ethanol” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Propriétés

IUPAC Name |

2-(2,2,3,3-tetrafluoropropoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4O2/c6-4(7)5(8,9)3-11-2-1-10/h4,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDNKYROBKLKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600246 | |

| Record name | 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,3,3-Tetrafluoropropoxy)ethanol | |

CAS RN |

50997-68-7 | |

| Record name | 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)

![2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B3031491.png)